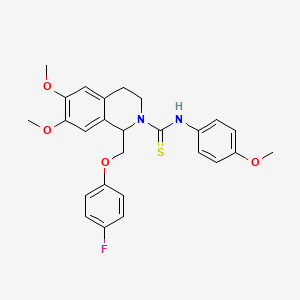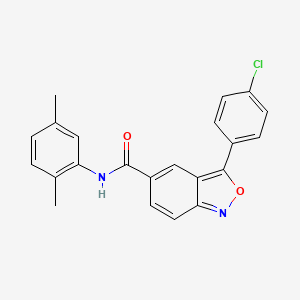
1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-N-(4-methoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Fluorophenoxy)methyl]-6,7-dimethoxy-N-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a tetrahydroisoquinoline core, which is a common structural motif in many biologically active molecules.
Méthodes De Préparation
The synthesis of 1-[(4-Fluorophenoxy)methyl]-6,7-dimethoxy-N-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Fluorophenoxy Group: This step involves the nucleophilic substitution of a fluorophenol with a suitable leaving group on the tetrahydroisoquinoline core.
Carbothioamide Formation:
Industrial production methods would likely involve optimization of these steps to improve yield and reduce costs, potentially using continuous flow chemistry techniques.
Analyse Des Réactions Chimiques
1-[(4-Fluorophenoxy)methyl]-6,7-dimethoxy-N-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings or the tetrahydroisoquinoline core.
Hydrolysis: The carbothioamide group can be hydrolyzed under acidic or basic conditions to yield corresponding amides or carboxylic acids.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide).
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural similarity to bioactive molecules makes it a candidate for studying biological pathways and interactions.
Medicine: It may have potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1-[(4-Fluorophenoxy)methyl]-6,7-dimethoxy-N-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The tetrahydroisoquinoline core can mimic the structure of neurotransmitters, potentially modulating their activity. The fluorophenoxy and methoxy groups may enhance binding affinity and selectivity for these targets.
Comparaison Avec Des Composés Similaires
Similar compounds include other tetrahydroisoquinoline derivatives, such as:
1,2,3,4-Tetrahydroisoquinoline: A simpler structure with similar biological activity.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the fluorophenoxy and carbothioamide groups but shares the core structure.
N-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline: Similar but without the fluorophenoxy group.
The uniqueness of 1-[(4-Fluorophenoxy)methyl]-6,7-dimethoxy-N-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide lies in its combination of functional groups, which may confer specific biological activities and chemical reactivity.
Propriétés
Formule moléculaire |
C26H27FN2O4S |
|---|---|
Poids moléculaire |
482.6 g/mol |
Nom IUPAC |
1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-N-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
InChI |
InChI=1S/C26H27FN2O4S/c1-30-20-10-6-19(7-11-20)28-26(34)29-13-12-17-14-24(31-2)25(32-3)15-22(17)23(29)16-33-21-8-4-18(27)5-9-21/h4-11,14-15,23H,12-13,16H2,1-3H3,(H,28,34) |
Clé InChI |
JPJJWAZMZBUMOQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NC(=S)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)F)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-(2-methylphenyl)-6-[(2-methylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B14999340.png)
![4-methyl-N-{4-(methylsulfanyl)-1-oxo-1-[(2-phenylethyl)amino]butan-2-yl}cyclohexanecarboxamide](/img/structure/B14999356.png)
![2-(benzylsulfanyl)-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14999366.png)
![methyl [7-(1,3-benzodioxol-5-yl)-4-(4-fluorophenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate](/img/structure/B14999372.png)

![6-(3-chlorophenyl)-2-(piperidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B14999383.png)
![8-(4-methylphenyl)-2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione](/img/structure/B14999386.png)
![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-(5-phenylfuran-2-yl)propanamide](/img/structure/B14999390.png)
![3-(4-{2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}phenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14999392.png)
![2-[(Phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophen-3-yl thiocyanate](/img/structure/B14999398.png)
![4-methyl-N-[5-oxo-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide](/img/structure/B14999409.png)
![Methyl 3,3,3-trifluoro-2-(2-phenoxyacetamido)-2-{[6-(propan-2-YL)-1,3-benzothiazol-2-YL]amino}propanoate](/img/structure/B14999415.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2-fluorobenzamide](/img/structure/B14999417.png)
![4-Tert-butyl-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-D]pyrimidin-5-YL]benzamide](/img/structure/B14999424.png)
